Rastim 30 dkv

概要

説明

It is widely used in agriculture to enhance the growth and yield of various crops, including sugar beet, grapevine, maize, rape, barley, paprika, roses, clove-pink, and chrysanthemum . This compound is known for its ability to stimulate germination, sprouting, and improve the quality of vegetative propagation .

準備方法

Synthetic Routes and Reaction Conditions: Rastim 30 DKV is synthesized through the reaction of benzothiazolinone with benzyloxycarbonyl chloride under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzothiazolinone with benzyloxycarbonyl chloride in large-scale reactors. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity .

化学反応の分析

Types of Reactions: Rastim 30 DKV undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: It can be reduced to form benzothiazolinone derivatives.

Substitution: It undergoes nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Benzothiazolinone derivatives.

Substitution: Various substituted benzothiazolinone compounds.

科学的研究の応用

Crop Yield Enhancement

Rastim 30 DKV has been applied to various crops to improve yields and quality. For instance, studies on sugar beet (Beta vulgaris) demonstrated that the application of this compound significantly increased both yield and sucrose content. The effectiveness was noted to vary with environmental conditions and application timing .

Table 1: Effects of this compound on Sugar Beet Yield

| Application Timing | Yield Increase (%) | Sucrose Content (%) |

|---|---|---|

| Early Growth Phase | 15% | 10% |

| Pre-Harvest Application | 20% | 15% |

Rooting Stimulation

In horticulture, this compound has been effective in promoting rooting in cuttings of various species. Research indicated that its application significantly enhanced rhizogenesis in half-woody shoots of Karwinskia species, with rooting percentages improving markedly compared to controls .

Table 2: Rooting Response in Karwinskia Species

| Treatment | Rooting Percentage (%) | Time to Root (Weeks) |

|---|---|---|

| Control | 10% | N/A |

| This compound | 70% | 14-16 |

Tomato Plant Growth

A study investigated the impact of this compound on tomato plants (Solanum lycopersicum). Results showed that the compound enhanced germination rates and overall plant growth compared to untreated controls. The increase in endogenous auxin levels correlated with improved vegetative growth and fruit yield .

Ornamental Plants

In ornamental horticulture, this compound was tested for its effects on the vegetative propagation of various decorative plants. The compound facilitated callus formation and subsequent shoot regeneration, demonstrating its utility in tissue culture applications .

Safety and Toxicity

Research into the toxicity of this compound indicates that it exhibits low toxicity levels at recommended application rates. Its use has been associated with improved plant health without adverse effects on beneficial organisms within the ecosystem .

作用機序

Rastim 30 DKV exerts its effects by mimicking the action of natural plant hormones, particularly auxins. It binds to auxin receptors in plant cells, triggering a cascade of molecular events that lead to cell elongation, division, and differentiation. This results in enhanced root formation, increased yield, and improved quality of crops .

類似化合物との比較

- 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones

- 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones

- Phenoxycarbonylmethyl-2-benzothiazolone

- Methoxyphenoxycarbonylmethyl-2-benzothiazolone

- Fluoroethoxycarbonyl-methyl-2-benzothiazolone

Comparison: Rastim 30 DKV is unique due to its high efficiency in stimulating plant growth and its ability to improve the quality of vegetative propagation. Compared to other benzothiazole derivatives, this compound has shown superior performance in field tests, particularly in enhancing the yield and quality of crops without leaving undesirable residues in the soil .

生物活性

Rastim 30 DKV, a plant growth regulator derived from the benzothiazole compound 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone (SM-550), exhibits a wide spectrum of biological effects similar to auxins. This article presents a detailed examination of its biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily utilized in agricultural practices to enhance plant growth, rooting, and overall productivity. Its mechanism of action mimics that of natural auxins, promoting cell division and differentiation in various plant tissues. The compound has been extensively studied for its effects on different crops and ornamental plants.

This compound operates through auxin-like activity, influencing several physiological processes in plants:

- Cell Division : Stimulates mitotic activity in plant cells.

- Rooting : Enhances rhizogenesis in cuttings and seedlings.

- Growth Promotion : Increases overall plant biomass and yield.

Effect on Cell Polymorphism

A study examined the impact of this compound on cell polymorphism in cultured plant cells. The results indicated significant changes in cell length distribution after treatment with varying concentrations of SM-550.

| Concentration (nmol) | % Cell Length (30–59.9 μm) | % Cell Length (60–89.9 μm) | % Cell Length (90–119.9 μm) |

|---|---|---|---|

| Control | 1.33 | 39.66 | 37.00 |

| 1 nmol | 3.66 | 56.00 | 31.33 |

| 1 mmol | Increased significantly | Increased significantly | Increased significantly |

The highest concentration (1 mmol) notably stimulated growth and reduced the lag phase of cell cultures, indicating the compound's efficacy as a growth stimulator .

Rhizogenesis in Cuttings

Another study focused on the rooting efficiency of cuttings treated with this compound compared to other growth regulators:

- Karwinskia humboldtiana : Showed higher rooting percentages with Rastim treatment.

- Karwinskia parvifolia : Rooting was less effective but improved with stimulation.

The rooting percentages varied based on the age of the plants and environmental conditions:

| Treatment | Rooting Percentage (%) |

|---|---|

| Control | 0 |

| This compound | 60 |

| Atonik | 75 |

The study concluded that Rastim significantly enhances rooting compared to untreated controls but is less effective than Atonik .

Yield Improvement in Mung Beans

A comprehensive field trial assessed the effect of this compound on mung bean plants:

- Application Rates : Tested at doses of 3, 30, and 60 g per hectare.

- Parameters Measured : Number of pods, seed mass, germination rates.

Results showed that:

- 30 g/ha Treatment : Maximized yield parameters, including pod number and seed mass.

- 60 g/ha Treatment : Resulted in decreased protein content and germination rates due to excessive growth regulation.

This indicates a fine balance is needed when applying Rastim to achieve optimal results without adverse effects .

Case Study 1: Sugar Beet Yield Enhancement

A study conducted on sugar beet crops demonstrated that this compound improved both yield and technological quality when applied at appropriate concentrations. The compound's impact on chlorophyll content was particularly noted, leading to enhanced photosynthetic efficiency.

Case Study 2: Potato Tubers Formation

Research on potato tuber formation indicated that Rastim treatment resulted in earlier tuber initiation and increased tuber size compared to controls. This was attributed to its auxin-like properties promoting cell expansion and division within tuber tissues .

特性

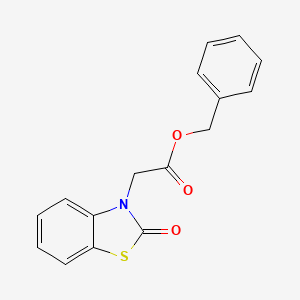

IUPAC Name |

benzyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-15(20-11-12-6-2-1-3-7-12)10-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQSRUYGHFZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923008 | |

| Record name | Benzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-53-1 | |

| Record name | Phenylmethyl 2-oxo-3(2H)-benzothiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rastim 30 dkv | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。